molecular formula C10H20N2 B042443 4-Piperidinopiperidine CAS No. 4897-50-1

4-Piperidinopiperidine

Cat. No. B042443
CAS RN: 4897-50-1
M. Wt: 168.28 g/mol
InChI Key: QDVBKXJMLILLLB-UHFFFAOYSA-N
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Description

4-Piperidinopiperidine is a structural motif found in numerous bioactive compounds. Its synthesis and application in creating derivatives for various biological activities, including as CCR5 antagonists for HIV-1 inhibition, highlight its significance in medicinal chemistry (Jiang, Song, & Long, 2004).

Synthesis Analysis

Synthesis of 4-Piperidinopiperidine and its derivatives involves methods like the Curtius rearrangement, employing isonipecotate as a starting material for creating 4-substituted-4-aminopiperidine derivatives (Jiang, Song, & Long, 2004). Additionally, the synthesis of 2-substituted piperidines through enantioselective oxynitrilase-catalyzed reactions showcases the versatility in accessing various piperidine scaffolds (Nazabadioko, Pérez, Brieva, & Gotor, 1998).

Molecular Structure Analysis

The crystal structure analysis of 4-Piperidinopiperidine derivatives, such as adducts with 4-chlorophenyl groups, provides insight into their molecular configuration, showcasing dihedral angles and hydrogen bonding that influence the compound's stability and reactivity (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

Chemical Reactions and Properties

4-Piperidinopiperidine derivatives engage in various chemical reactions, including stoichiometric oxidation and reductive amination, leading to a plethora of functionalized compounds. The synthesis of Bobbitt's salt from 4-aminopiperidines illustrates the compound's role in oxidation reactions (Mercadante, Kelly, Bobbitt, Tilley, & Leadbeater, 2013).

Physical Properties Analysis

The physical properties, including crystallinity and molecular geometry, of 4-Piperidinopiperidine derivatives are crucial for understanding their interaction mechanisms and potential applications. Hirshfeld surface analysis and DFT calculations help in elucidating these aspects, providing a basis for predicting reactivity and designing new compounds (Arulraj, Sivakumar, Suresh, & Anitha, 2020).

Scientific Research Applications

  • HIV Infection and Autoimmune Diseases : Compounds incorporating a 4-aminopiperidine scaffold, closely related to 4-Piperidinopiperidine, show potential in treating HIV infection and autoimmune and inflammatory diseases by inhibiting chemokine CCR5 activity (Expert Opinion on Therapeutic Patents, 2003).

  • Sleep Disorders : 4-phenoxypiperidines, which are structurally similar, demonstrate potent and selective histamine H3 receptor antagonist activity, indicating potential applications in treating wakefulness and other sleep disorders (Journal of Medicinal Chemistry, 2005).

  • Antifungal Treatments : A study on 4-aminopiperidines, related to 4-Piperidinopiperidine, reveals promising antifungal activity against clinically relevant fungal strains, targeting ergosterol biosynthesis. This highlights their potential in developing future antifungal treatments (Molecules, 2021).

  • Analgesic Properties : Certain 4-phenylamidopiperidines, related to 4-Piperidinopiperidine, exhibit high analgesic activity, indicating their potential use in pain management (Progress in Clinical and Biological Research, 1989).

  • Cancer Treatments : Compounds like 4-piperidinopiperidine exhibit helical supramolecular assemblies and high fluorescence, making them candidates for cancer treatments (Dyes and Pigments, 2014).

  • Obstructive Airway Disease : J-104129, derived from 4-piperidinopiperidine, acts as a highly selective muscarinic M3 receptor antagonist, which could facilitate bronchodilation in treating obstructive airway diseases (Bioorganic & Medicinal Chemistry, 1999).

  • Local Anesthetics : 4-phenylpiperidine derivatives, structurally related to 4-Piperidinopiperidine, show strong local anesthetic action, surpassing lidocaine-EHCl in some aspects (Journal of Oral Biosciences, 1983).

  • Potential in p38MAP Kinase Inhibitors : Piperidine- and 4-aminopiperidine-substituted compounds exhibit excellent inhibitory potency, suggesting their potential as p38MAP kinase inhibitors (Bioorganic & Medicinal Chemistry Letters, 2003).

  • Fuel Cell Applications : Certain substituted piperidines, like 4-Piperidinopiperidine, show potential for reversible hydrogen storage in fuel cells, although some compounds may cause undesirable side reactions (New Journal of Chemistry, 2008).

Safety And Hazards

4-Piperidinopiperidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-piperidin-4-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVBKXJMLILLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197648
Record name 1,4'-Bipiperidyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinopiperidine

CAS RN

4897-50-1
Record name 1,4′-Bipiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4897-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidino-piperidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4'-Bipiperidyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4'-bipiperidyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-PIPERIDINO-PIPERIDINE
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Synthesis routes and methods

Procedure details

8-(N-benzyl-N-methyl-amino)-2-[4-(piperidino)-piperidin-1-yl]-4-morpholino-pyrimido [5,4-d]pyrimidine From 2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine and 4-piperidino-piperidine Yield: 54% of theory, Melting point: 106° C. C28H38N8O (502.67)
Name
8-(N-benzyl-N-methyl-amino)-2-[4-(piperidino)-piperidin-1-yl]-4-morpholino-pyrimido [5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
221
Citations
HM Dodds, SJ Clarke, M Findlay, JF Bishop… - Cancer chemotherapy …, 2000 - Springer
Purpose: To investigate the clinical relevance of 4-piperidinopiperidine (4PP) in the activity of irinotecan (CPT-11), a high-performance liquid chromatography-turboionspray-tandem …
Number of citations: 21 link.springer.com
A Boyineni, S Jayanty - Dyes and Pigments, 2014 - Elsevier
Heterocyclic building blocks such as 1-(2-cyanophenyl)piperazine (1,2-CPP) and 4-piperidinopiperidine (4-PP) are very well known in oncological medicines like platins and …
Number of citations: 11 www.sciencedirect.com
D Moorkoth, KM Nampoothiri… - ACS Applied Polymer …, 2021 - ACS Publications
Star-shaped polylactide (SSPLA) nanoparticles (NPs) with dipyridamole (DIP) core conjugated with 5-fluorouracil (5FU) and 4-piperidinopiperidine (4PIP) were designed and …
Number of citations: 12 pubs.acs.org
Y Onishi, M Oguro, H Kizaki - Cancer letters, 1998 - Elsevier
… this study were RVC lymphoma and 4-piperidinopiperidine-resistant (4-pp-R) cell lines. The 4-pp-R cell line was established by treating RVC cells with 4-piperidinopiperidine [12]. The …
Number of citations: 8 www.sciencedirect.com
Y Onishi, M Oguro, H Kizaki - Cancer chemotherapy and pharmacology, 1997 - Springer
… 4-piperidinopiperidine is a side-chain structure. In the present studies, we examined the role played by 4-piperidinopiperidine … cells were incubated with 4-piperidinopiperidine at concen…
Number of citations: 9 link.springer.com
JL Hyatt, L Tsurkan, CL Morton, KJP Yoon… - Chemico-biological …, 2005 - Elsevier
… for AChE inhibition with the 4-piperidinopiperidine moiety, the major determinant in the loss of enzyme activity. Structural analogs of 4-piperidinopiperidine however, did not inhibit AChE…
Number of citations: 54 www.sciencedirect.com
G Sankar, JK Wyles, RH Jones, JM Thomas… - CHEMICAL …, 1998 - academia.edu
… structures of the disordered template (4-piperidinopiperidine) within the recently synthesised, … Recently4 the de novo design code ZEBEDEE led to the choice of 4-piperidinopiperidine (…
Number of citations: 27 www.academia.edu
DW Lewis, G Sankar, JK Wyles… - … Edition in English, 1997 - Wiley Online Library
… per unit cell, we identified 4-piperidinopiperidine as a suitable … a) Generation of 4-piperidinopiperidine from an ethane seed … b) Energy-minimized location of 4-piperidinopiperidine in the …
Number of citations: 99 onlinelibrary.wiley.com
Y Najajreh, E Khazanov, S Jawbry… - Journal of medicinal …, 2006 - ACS Publications
… of novel trans oriented platinum complexes, we have synthesized and characterized series of compounds based on the nonplanar heterocyclic ligand 4-piperidinopiperidine (pip-pip). …
Number of citations: 36 pubs.acs.org
B Hermans, P Van Daele… - Journal of Medicinal …, 1966 - ACS Publications
… l-Benzyl-4-acetylaminomethyl-4-piperidinopiperidine (10).— To a solution of 160 g. (0.56 … -4-piperidinopiperidine (33).—To a stirred mixture of3.4 g. (0.02 mole) of 4-piperidinopiperidine …
Number of citations: 7 pubs.acs.org

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